N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of Substituents: The 4-butylphenyl and 3-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using the corresponding alkyl halides and a Lewis acid catalyst.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid group on the thiophene ring and the amine group on the pyrrole ring, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. This can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium methoxide, electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
- N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-sulfonamide
- N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amine
Uniqueness
N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, designated with the CAS number 1291861-97-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C26H26N2OS with a molecular weight of 414.6 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1291861-97-6 |
Molecular Formula | C26H26N2OS |
Molecular Weight | 414.6 g/mol |
Pharmacological Effects
Recent studies have demonstrated that compounds with similar structures exhibit significant activity against various biological targets. For instance, derivatives of pyrrole and thiophene have been shown to possess antibacterial, anticancer, and neuroprotective properties.
- Neuroprotective Effects : Compounds related to this compound have been investigated for their ability to protect dopaminergic neurons. A related compound, ML417, was found to selectively activate the D3 dopamine receptor, promoting β-arrestin translocation and protecting against neurodegeneration in induced pluripotent stem cell (iPSC) models .
- Antibacterial Activity : Pyrrole derivatives have been reported to exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were noted to be significantly lower than those of standard antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that substituents on the phenyl rings and the pyrrole moiety can significantly affect the potency and selectivity of these compounds for specific biological targets.
Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
---|---|---|
1 | 710 ± 150 | 15,700 ± 3,000 |
2 | 278 ± 62 | 9,000 ± 3,700 |
3 | 98 ± 21 | 6,800 ± 1,400 |
This table illustrates how modifications can lead to varying degrees of receptor activation and antagonist activity .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Neuroprotection : Research demonstrated that ML417 not only acts as a selective D3 receptor agonist but also shows promise in treating neuropsychiatric disorders due to its neuroprotective effects on dopaminergic neurons .
- Antibacterial Screening : Another study evaluated pyrrole-based compounds against common bacterial strains, revealing MIC values that suggest these compounds could serve as effective antibacterial agents .
Properties
IUPAC Name |
N-(4-butylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-3-4-9-20-11-13-22(14-12-20)27-26(29)25-24(28-15-5-6-16-28)23(18-30-25)21-10-7-8-19(2)17-21/h5-8,10-18H,3-4,9H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCOFNSAXCWVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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